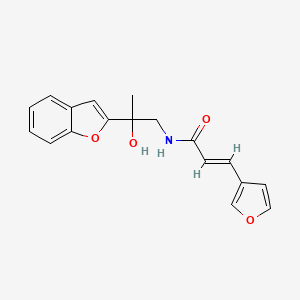
(4-Chloro-6,7-dimethoxyquinolin-3-yl)(4-fluorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-6,7-dimethoxyquinolin-3-yl)(4-fluorophenyl)methanone is an organic compound with the molecular formula C18H13ClFNO3 . It has a molecular weight of 345.75 . This compound has gained significant attention in the field of scientific research due to its potential applications across various industries.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like boiling point, melting point, solubility, and reactivity. Unfortunately, the available resources do not provide specific information on these properties for this compound .Applications De Recherche Scientifique
Analytical Chemistry Applications
Fluorogenic Labeling for Amino Acids : The compound has been utilized in pre-column derivatization techniques for amino acid analysis in pharmaceuticals. Fluorogenic labeling reagents, such as phanquinone, demonstrate the compound's application in high-performance liquid chromatography (HPLC) for quality control purposes. This method offers enhanced stability of derivatives and absence of fluorescent degradation products, indicating its efficiency in analytical chemistry applications (Gatti et al., 2004).
Medicinal Chemistry Applications
Antimalarial Activity : Research has shown that derivatives of the compound exhibit antimalarial properties. Specific derivatives have been curative against P. berghei in mice, showcasing the potential of (4-Chloro-6,7-dimethoxyquinolin-3-yl)(4-fluorophenyl)methanone and its analogs in the development of new antimalarial drugs (Lutz & Sanders, 1976).
Antitumor Activity : The compound has also been investigated for its antitumor activities. For instance, certain derivatives have shown inhibition on the proliferation of various cancer cell lines, highlighting the compound's relevance in cancer chemotherapy research (Tang & Fu, 2018).
Antioxidant Properties : Research into the antioxidant properties of related derivatives, such as (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone, has revealed effective antioxidant power, suggesting potential applications in managing oxidative stress-related conditions (Çetinkaya et al., 2012).
Antibacterial Activity : Novel derivatives have displayed potent antibacterial activities against both Gram-positive and Gram-negative bacteria, underscoring the potential for developing new antibacterial agents based on the compound's structure (Kuramoto et al., 2003).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of this compound is the c-KIT kinase . The c-KIT kinase is a type of protein kinase that plays a crucial role in cell signaling, growth, and differentiation .
Mode of Action
The compound acts as a type II c-KIT kinase inhibitor . It binds to the kinase, inhibiting its activity and thereby disrupting the signaling pathways it mediates . This results in the inhibition of cell proliferation and induction of apoptosis .
Biochemical Pathways
The compound primarily affects the c-KIT mediated signaling pathways . These pathways are involved in various cellular processes, including cell growth and survival. By inhibiting c-KIT kinase, the compound disrupts these pathways, leading to the inhibition of cell proliferation and induction of apoptosis .
Result of Action
The molecular and cellular effects of the compound’s action include the strong inhibition of cell proliferation and the induction of apoptosis . These effects are primarily observed in cells that rely on c-KIT mediated signaling pathways for growth and survival .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and distribution within the body . It’s noted that the compound is insoluble in water , which could influence its pharmacokinetic properties and therapeutic efficacy. Furthermore, the compound should be stored in a cool place, away from oxidizing agents for stability .
Propriétés
IUPAC Name |
(4-chloro-6,7-dimethoxyquinolin-3-yl)-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFNO3/c1-23-15-7-12-14(8-16(15)24-2)21-9-13(17(12)19)18(22)10-3-5-11(20)6-4-10/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWNADIDPYPTPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C(=O)C3=CC=C(C=C3)F)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

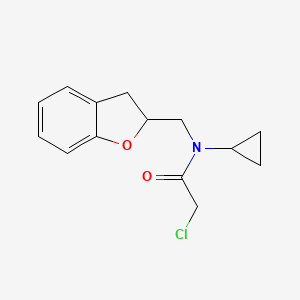
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2894526.png)
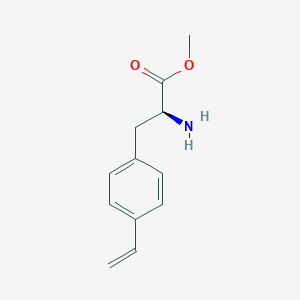
![9-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]carbazole](/img/structure/B2894530.png)

![2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methoxyphenyl)ethanone](/img/structure/B2894536.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2894537.png)

![1-[(4-chlorophenyl)methyl]-1H-indole-3-sulfonamide](/img/structure/B2894539.png)
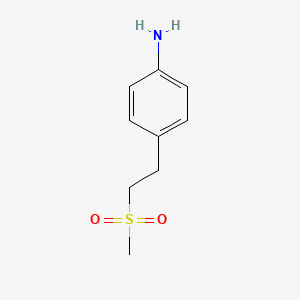
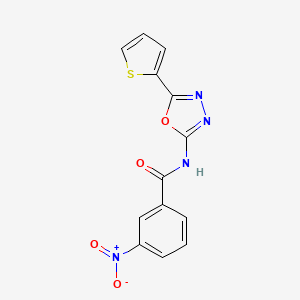
![N-{2-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B2894544.png)
![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione](/img/structure/B2894545.png)
